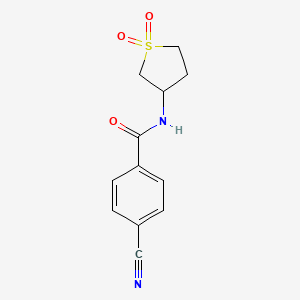
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide is an organic compound characterized by its unique structure, encompassing both pyridazine and pyrazine rings. The integration of cyclopropyl, oxo, and carboxamide functionalities make this compound a subject of interest in various fields of scientific research, particularly in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide typically involves the following steps:
Pyridazine ring formation: Starting with appropriate precursors, the pyridazine ring can be formed through cyclization reactions.
Incorporation of the cyclopropyl group: This can be achieved through various methods, including cyclopropanation reactions.
Attachment of the pyrazine ring:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale batch processes, optimizing the reaction conditions (temperature, solvent, catalysts) to maximize yield and purity. Continuous flow chemistry could also be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions particularly at the cyclopropyl and pyridazine rings.
Reduction: Selective reduction of the oxo group is feasible under specific conditions.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, primarily at the pyrazine and pyridazine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substitution reactions: Halogenating agents, Grignard reagents.
Major Products
Depending on the reaction type and conditions, products can range from hydroxylated derivatives to various substituted analogs of the parent compound.
Applications De Recherche Scientifique
The versatility of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide makes it valuable in several scientific domains:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biochemical interactions.
Medicine: Explored for its therapeutic properties, particularly its potential as a drug candidate for treating certain diseases.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide exerts its effects is primarily through its interaction with specific molecular targets and pathways:
Enzyme inhibition: It can inhibit particular enzymes involved in disease pathways.
Receptor binding: It may act by binding to and modulating the activity of certain cellular receptors.
Signal transduction pathways: Influences intracellular signaling pathways leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylpyrazine-2-carboxamide stands out due to its unique structure and functional properties. Similar compounds might include:
Analogous pyridazine derivatives: Sharing similar core structures but differing in side chains.
Pyrazine-based molecules: With comparable bioactivities.
These characteristics highlight the distinctiveness and potential advantages of this compound in various research and industrial applications.
Let me know if there's a specific aspect you'd like to delve deeper into.
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-10-8-18-13(9-17-10)15(22)16-6-7-20-14(21)5-4-12(19-20)11-2-3-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKSRBUFEGMECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(3-morpholinopropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2719450.png)
![N-(3-chlorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2719451.png)
![N-(4-ethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2719452.png)


![2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719458.png)



![2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride](/img/structure/B2719465.png)


![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2719468.png)
![1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2719470.png)
